MR 1302 MS - 61849-15-8

MR 1302 MS

Catalog Number: EVT-1562421
CAS Number: 61849-15-8
Molecular Formula: C21H27NO2
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The synthesis and characterization of MR 1302 MS have been documented in multiple studies, highlighting its relevance in medicinal chemistry. The compound has been synthesized using various methods, emphasizing the importance of understanding its properties and potential applications.

Classification

MR 1302 MS can be classified under synthetic organic compounds with potential pharmacological properties. Its specific classification may vary based on its functional groups and structural characteristics, which are essential for determining its biological activity.

Synthesis Analysis

Methods

The synthesis of MR 1302 MS typically involves multi-step organic reactions, including cycloaddition and functional group transformations. One common method for synthesizing similar compounds includes the use of 1,3-dipolar cycloadditions, which are effective in forming complex heterocycles .

Technical Details

The synthesis process often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as ultrasonic sonication may also be employed to enhance reaction efficiency and product formation . Characterization methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of MR 1302 MS can be elucidated through various spectroscopic techniques. Typically, the compound may exhibit specific functional groups that contribute to its biological activity. For instance, the presence of aromatic rings or heteroatoms can influence its interactions with biological targets.

Data

Structural data can be obtained from crystallography studies or computational modeling, providing insights into bond lengths, angles, and spatial arrangements. Quantum chemical calculations can also assist in predicting the electronic structure and reactivity of the compound .

Chemical Reactions Analysis

Reactions

MR 1302 MS may participate in various chemical reactions typical for organic compounds, including nucleophilic substitutions and electrophilic additions. Understanding these reactions is vital for predicting its behavior in biological systems.

Technical Details

Detailed reaction mechanisms can be studied using kinetic analysis and mechanistic studies to identify intermediates and transition states involved in the transformations of MR 1302 MS. This knowledge aids in optimizing synthetic pathways for better yields.

Mechanism of Action

Process

The mechanism of action of MR 1302 MS is likely related to its interaction with specific biological targets, such as enzymes or receptors. These interactions can lead to modulation of biochemical pathways, affecting cellular functions.

Data

Experimental data from biological assays can provide insights into the efficacy and potency of MR 1302 MS against various targets. This data is crucial for understanding how the compound exerts its effects at the molecular level.

Physical and Chemical Properties Analysis

Physical Properties

MR 1302 MS may exhibit distinct physical properties such as melting point, solubility, and stability under different conditions. These properties are essential for determining its suitability for various applications.

Chemical Properties

Chemical properties include reactivity with other substances, stability under different pH levels, and potential degradation pathways. Such information is vital for predicting how MR 1302 MS will behave in biological systems and during storage.

Applications

MR 1302 MS has potential applications in scientific research, particularly in drug discovery and development. Its unique structure may allow it to serve as a lead compound for developing new therapeutics targeting specific diseases or conditions. Additionally, it may be utilized in various biochemical assays to study biological processes or as a tool in chemical biology research.

Introduction to Multiple Sclerosis Pathophysiology

Multiple sclerosis (MS) is a chronic autoimmune disorder characterized by immune-mediated inflammation, demyelination, gliosis, and axonal loss in the central nervous system (CNS). Pathological hallmarks include perivascular lymphocytic infiltration and macrophage activation, which degrade myelin sheaths. This process triggers blood-brain barrier disruption, allowing immune cells to penetrate neural tissue and propagate inflammatory damage. MS plaques—visible as indurated lesions—exhibit myelin loss, oligodendrocyte destruction, and reactive astrogliosis. While axons may be relatively preserved early in the disease, progressive axonal injury contributes to permanent neurological disability [2] [4] [7].

Immunological Mechanisms in Demyelination

The pathophysiology involves coordinated attacks by adaptive and innate immune components:

  • T-cell activation: CD4+ proinflammatory T cells (Th1/Th17) cross the blood-brain barrier, targeting myelin antigens via molecular mimicry. This "outside-in" mechanism activates microglia and macrophages, releasing nitric oxide and superoxide radicals that amplify demyelination [2] [4].
  • B-cell involvement: Meningeal B-cell follicles generate autoantibodies and facilitate T-cell activation. Antibody-mediated myelin opsonization enhances macrophage phagocytosis of myelin debris [4] [7].
  • Macrophage role: Foamy macrophages containing myelin fragments are histological signatures of active lesions. They secrete proteolytic enzymes and cytokines (e.g., TNF-α) that degrade myelin proteins [7].

Table 1: Key Immunological Players in MS Demyelination

Immune ComponentFunction in MSHistological Evidence
CD8+ T cellsDirect cytotoxic attack on oligodendrocytesPerivascular infiltrates in active plaques
B cellsAutoantibody production, antigen presentationMeningeal follicles in early-onset MS
MicrogliaAntigen presentation, cytokine releaseActivated morphology in acute lesions
MacrophagesMyelin phagocytosis, inflammation amplificationLFB/PAS+ myelin debris in cytoplasm

Molecular analyses (e.g., MALDI-MS) enable spatial mapping of inflammatory proteins within lesions. This reveals elevated levels of demyelination-associated proteins like myelin basic protein fragments at lesion borders [3].

Heterogeneity of Clinical Phenotypes

MS exhibits distinct clinical courses defined by relapse patterns and disability progression:

  • Relapsing-Remitting MS (RRMS):
  • Affects 70-80% of patients at onset.
  • Episodic neurological deficits (e.g., optic neuritis, limb weakness) lasting 24–48 hours, with partial/full recovery between attacks.
  • MRI shows enhancing white matter lesions reflecting acute inflammation [2] [4].

  • Secondary Progressive MS (SPMS):

  • Evolves from RRMS in >30% of patients within 10–15 years.
  • Characterized by gradual neurological decline with/without relapses.
  • Pathology shows cumulative axonal loss and "black holes" on T1-weighted MRI [4] [7].

  • Primary Progressive MS (PPMS):

  • Represents 15–20% of cases.
  • Steady functional decline from onset, typically involving spinal cord pathology.
  • Minimal inflammatory activity on MRI but prominent cortical atrophy [2] [4].

  • Radiologically Isolated Syndrome (RIS):

  • Asymptomatic patients with incidental MRI findings meeting MS criteria (e.g., Dawson’s fingers, ovoid periventricular lesions).
  • 60% develop clinical symptoms within 5 years [4] [7].

Table 2: Phenotypic Comparison of MS Subtypes

PhenotypeClinical FeaturesMRI BiomarkersHistopathology
RRMSRelapses with recoveryGadolinium-enhancing lesionsActive plaques with myelin loss
SPMSProgressive disability post-RRMST1 hypointensities ("black holes")Axonal degeneration, gliosis
PPMSInsidious progression from onsetSpinal cord atrophy, cortical lesionsDiffuse white matter microgliosis
RISAsymptomatic≥3 periventricular lesionsPreclinical demyelination

Historical Evolution of Diagnostic Criteria

Diagnostic frameworks have advanced from clinical assessments alone to integrated paraclinical biomarkers:

  • Pre-1980s: Reliance on Charcot’s triad (nystagmus, intention tremor, scanning speech) and pathological confirmation. Diagnosis required autopsy evidence of disseminated CNS plaques [4].
  • 1983 Poser Criteria: Incorporated electrophysiological testing (evoked potentials) and CSF analysis. Required ≥2 clinical attacks plus oligoclonal bands or elevated IgG index [4].
  • 2001 McDonald Criteria:
  • Revolutionized diagnosis by integrating MRI to demonstrate "dissemination in space and time" (DIS/DIT).
  • Allowed MS diagnosis after a single clinical episode if MRI showed new lesions over time [4].
  • 2017 Revised McDonald Criteria:
  • Included symptomatic and asymptomatic MRI lesions.
  • Cortical/juxtacortical lesions now contribute to DIS.
  • CSF oligoclonal bands fulfill DIT requirements after initial attack [4] [7].

Table 3: Evolution of MS Diagnostic Criteria

Criteria (Year)Key InnovationsImpact on Diagnosis
Charcot (1868)Clinical triadEstablished core symptoms
Poser (1983)CSF oligoclonal bands, evoked potentialsEnabled antemortem diagnosis
McDonald (2001)MRI evidence for DIS/DITReduced time to diagnosis by 50%
McDonald (2017)Symptomatic lesions count toward DIS; cortical lesionsSensitivity increased to 92% vs. 2001 criteria

Modern diagnosis combines clinical episodes, MRI lesion distribution, and CSF biomarkers. Persistent T1 hypointensities ("black holes") indicate chronic irreversible injury, while ring-enhancing lesions suggest tumefactive MS variants [4] [7].

Properties

CAS Number

61849-15-8

Product Name

MR 1302 MS

IUPAC Name

1,13-diethyl-10-(furan-3-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C21H27NO2/c1-3-18-20-11-16-5-6-17(23)12-19(16)21(18,4-2)8-9-22(20)13-15-7-10-24-14-15/h5-7,10,12,14,18,20,23H,3-4,8-9,11,13H2,1-2H3

InChI Key

HEYXXBUDMDVUNQ-UHFFFAOYSA-N

SMILES

CCC1C2CC3=C(C1(CCN2CC4=COC=C4)CC)C=C(C=C3)O.Cl

Synonyms

(+,-)-2-(3-furylmethyl)-2'-hydroxy-5,9 alpha-diethyl-6,7-benzomorphan hydrochloride
Mr 1302 MS
MR 2266
MR 2266 hydrochloride, (2alpha,6alpha,11R*)-(+-)-isomer
MR 2266 methanesulfonate, (2alpha,6alpha,11S*)-(+-)-isomer
MR 2266, (2alpha,6alpha,11R*)-isomer
MR 2266, (2S-(2alpha,6alpha,11R*))-isomer
Mr 2267
MR-2266
MR-2266-BS
Mr1302 MS
Mr2267
MRZ 2266 BS

Canonical SMILES

CCC1C2CC3=C(C1(CCN2CC4=COC=C4)CC)C=C(C=C3)O

Isomeric SMILES

CC[C@H]1[C@@H]2CC3=C([C@@]1(CCN2CC4=COC=C4)CC)C=C(C=C3)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.